molecular formula C10H11NO4 B2437348 4-Methyl-5-oxo-7,8-dihydro-6H-furo[3,2-b]azepine-3-carboxylic acid CAS No. 2287312-92-7

4-Methyl-5-oxo-7,8-dihydro-6H-furo[3,2-b]azepine-3-carboxylic acid

Cat. No.: B2437348
CAS No.: 2287312-92-7
M. Wt: 209.201
InChI Key: JJRZUOURHUWQKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-5-oxo-7,8-dihydro-6H-furo[3,2-b]azepine-3-carboxylic acid is a heterocyclic compound that features a unique fusion of furan and azepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-oxo-7,8-dihydro-6H-furo[3,2-b]azepine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-oxo-7,8-dihydro-6H-furo[3,2-b]azepine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl, aryl, or other functional groups .

Scientific Research Applications

4-Methyl-5-oxo-7,8-dihydro-6H-furo[3,2-b]azepine-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism by which 4-Methyl-5-oxo-7,8-dihydro-6H-furo[3,2-b]azepine-3-carboxylic acid exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The specific pathways and targets depend on the context of its application, such as its role in inhibiting microbial growth or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan and azepine derivatives, such as:

  • 4-Methyl-5-oxo-5,6,7,8-tetrahydro-4H-furo[3,2-b]azepine-3-carboxylic acid
  • Tetrahydrobenzo[b]azepines
  • Indole derivatives

Uniqueness

What sets 4-Methyl-5-oxo-7,8-dihydro-6H-furo[3,2-b]azepine-3-carboxylic acid apart is its unique ring structure, which combines the properties of both furan and azepine rings.

Properties

IUPAC Name

4-methyl-5-oxo-7,8-dihydro-6H-furo[3,2-b]azepine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-11-8(12)4-2-3-7-9(11)6(5-15-7)10(13)14/h5H,2-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRZUOURHUWQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCCC2=C1C(=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.